molecular formula C19H21ClN2O4 B3083666 [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-29-2

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083666
CAS No.: 1142204-29-2
M. Wt: 376.8 g/mol
InChI Key: NUZNIFCTMOHYOU-UHFFFAOYSA-N
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Description

“[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid” is a chemical compound with the molecular formula C19H21ClN2O4 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 376.83 . The molecular structure includes a 3-chlorophenyl group, a 4-methoxyphenyl group, and an acetic acid group .

Scientific Research Applications

Synthesis and Antimicrobial Agents

  • A study on the synthesis of formazans from a Mannich base derivative, similar in structure to the compound , revealed their potential as antimicrobial agents. This research demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

  • Research on quinoxalines compounds, including ones structurally related to the specified compound, found them effective as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations correlated molecular structure with inhibition efficiency (Zarrouk et al., 2014).

Ethylene Formation Inhibition in Plants

  • A study on new derivatives of aminooxyacetic acid, structurally related to the specified compound, found them effective in inhibiting ethylene formation in higher plants. These compounds reduced ethylene evolution in oilseed rape and barley leaves and delayed senescence in cut carnation flowers (Kirchner, Schmidt, Jung, & Rademacher, 1993).

Quantum Chemical Studies

  • Quantum chemical calculations on similar compounds showed relationships between molecular structures and their properties, aiding in the development of efficient synthetic pathways and understanding of their interactions (Farouk, Ibrahim, & El-Gohary, 2021).

Synthesis and Characterization

  • The synthesis and characterization of new quinazolines and triazolylindole derivatives structurally related to the compound have been explored, indicating potential in developing novel compounds with specific properties (Desai, Shihora, & Moradia, 2007); (Singh & Vedi, 2014).

Future Directions

The future directions of research involving this compound are not specified in the resources I have access to. Given its use in proteomics research , it’s possible that future research could involve further exploration of its properties and potential applications in this field.

Properties

IUPAC Name

2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNIFCTMOHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 4
[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

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